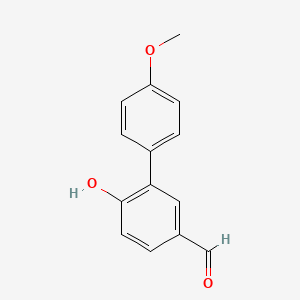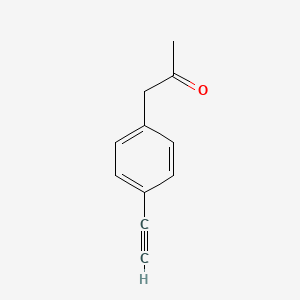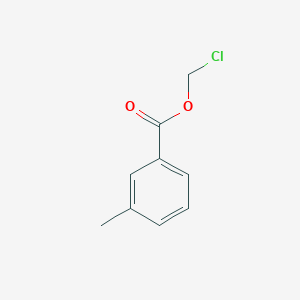![molecular formula C15H17NO4 B8358294 3-[(benzyloxy)carbonyl]-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B8358294.png)
3-[(benzyloxy)carbonyl]-3-azabicyclo[3.2.0]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(benzyloxy)carbonyl]-3-azabicyclo[320]heptane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(benzyloxy)carbonyl]-3-azabicyclo[320]heptane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic core
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(benzyloxy)carbonyl]-3-azabicyclo[3.2.0]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-[(benzyloxy)carbonyl]-3-azabicyclo[3.2.0]heptane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid
- 3-[(benzyloxy)carbonyl]-3-azabicyclo[3.1.1]heptane-6-carboxylic acid
Uniqueness: 3-[(benzyloxy)carbonyl]-3-azabicyclo[3.2.0]heptane-1-carboxylic acid is unique due to its specific bicyclic structure and the presence of the benzyloxycarbonyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H17NO4 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
3-phenylmethoxycarbonyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid |
InChI |
InChI=1S/C15H17NO4/c17-13(18)15-7-6-12(15)8-16(10-15)14(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18) |
InChI Key |
ZJCJWSOPDXZRMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
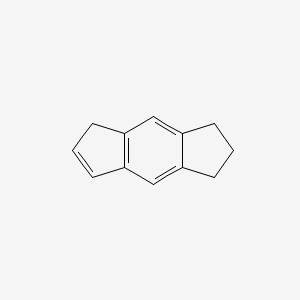
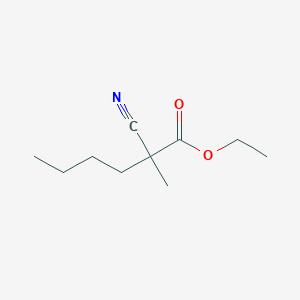
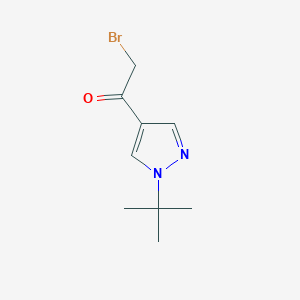
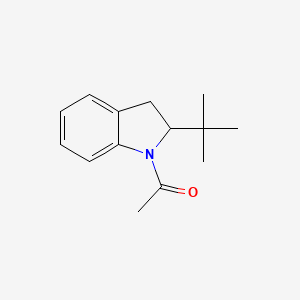
![(4-Carboxybenzo[b]thiophen-2-yl)boronic acid](/img/structure/B8358233.png)
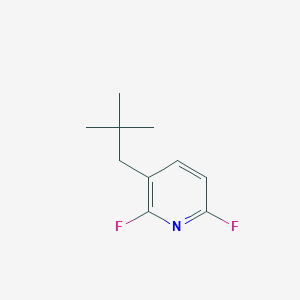
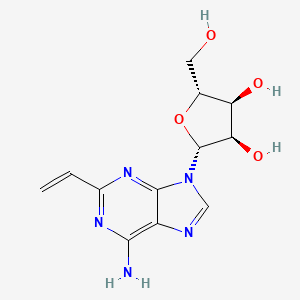
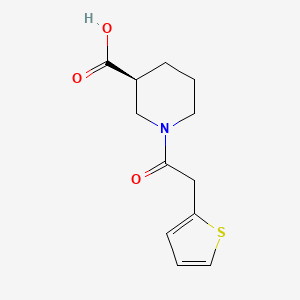
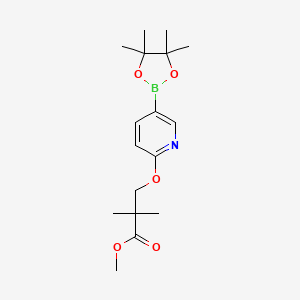
![2-[2-(4-Methoxyphenyl)Ethenyl]-8-Quinolinol](/img/structure/B8358270.png)
![8-Tert-butyl-10-ethyl-11-oxa-3,8-diazaspiro[5.5]undecane](/img/structure/B8358273.png)
